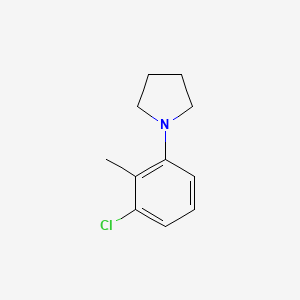

1-(3-Chloro-2-methylphenyl)pyrrolidine

概要

説明

1-(3-Chloro-2-methylphenyl)pyrrolidine is a synthetic pyrrolidine derivative characterized by a pyrrolidine ring (a five-membered saturated amine ring) substituted with a 3-chloro-2-methylphenyl group. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol (calculated). The compound is classified as harmful by inhalation, dermal contact, or ingestion, as per its Material Safety Data Sheet (MSDS) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 3-chloro-2-methylphenylamine with pyrrolidine under specific conditions. One common method includes:

Starting Materials: 3-chloro-2-methylphenylamine and pyrrolidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and maintain an inert atmosphere.

Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

化学反応の分析

Types of Reactions

1-(3-Chloro-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like THF or DMF.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Antioxidant Properties

Research has shown that derivatives of pyrrolidine compounds exhibit significant antioxidant activities. For instance, studies indicate that certain pyrrolidine derivatives can inhibit lipid peroxidation and scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

1-(3-Chloro-2-methylphenyl)pyrrolidine has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has also been explored. These compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect. This property is crucial for developing chemotherapeutic agents with fewer side effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in disease processes. For instance, it has shown promising results as a urease inhibitor, which is significant in treating infections caused by urease-producing bacteria such as Helicobacter pylori. In vitro studies demonstrated that certain derivatives exhibited lower IC50 values than standard inhibitors, indicating enhanced potency .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Showed significant inhibition of lipid peroxidation and free radical scavenging capabilities. |

| Study 2 | Anti-inflammatory Effects | Demonstrated inhibition of pro-inflammatory cytokines in cell cultures. |

| Study 3 | Neuroprotective Properties | Indicated protective effects against oxidative stress in neuronal cell lines. |

| Study 4 | Anticancer Activity | Reported selective cytotoxicity against various cancer cell lines with minimal effects on normal cells. |

| Study 5 | Enzyme Inhibition | Identified as a potent urease inhibitor with promising therapeutic implications. |

作用機序

The mechanism of action of 1-(3-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Pyrrolidine Derivatives

Pyrrolidine derivatives with aromatic substituents are widely studied for their diverse pharmacological and chemical properties. Below is a detailed comparison of 1-(3-Chloro-2-methylphenyl)pyrrolidine with related compounds:

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing Groups : The 3-chloro-2-methylphenyl group in the target compound enhances lipophilicity and steric bulk compared to fluorinated analogs (e.g., 2,4-difluorophenyl), which may influence receptor binding kinetics .

- Bioactivity: Compounds with extended acyl chains (e.g., 1-[1-Oxo-9...nonatrienyl]-pyrrolidine) exhibit MAO-A inhibition, suggesting that elongation of substituents enhances central nervous system (CNS) activity . In contrast, the target compound lacks reported neuroactive properties, likely due to its simpler substituent.

- Safety Profile: Unlike fluorolintane (a psychoactive substance), this compound is primarily noted for industrial hazards (e.g., toxicity via inhalation) rather than CNS effects .

生物活性

1-(3-Chloro-2-methylphenyl)pyrrolidine is a pyrrolidine derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a chloro and a methyl group on the phenyl ring, which enhances its chemical properties and biological activities. Pyrrolidines are known for their diverse interactions with various biological targets, contributing to their wide-ranging effects in medicinal applications.

Target Interactions

Pyrrolidine derivatives like this compound interact with multiple biological targets, influencing various cellular processes. The specific mode of action can involve:

- Receptor Binding: Compounds may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition: They can act as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways, including those involved in:

- Antimicrobial Activity: The presence of halogen substituents contributes to its ability to inhibit bacterial growth.

- Anticancer Properties: Its interactions with cellular targets may lead to apoptosis or cell cycle arrest in cancer cells.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit notable antimicrobial activity. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structural characteristics of this compound suggest it may possess comparable activity due to its halogenated structure.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Sodium pyrrolidide | Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

Anticancer Activity

Preliminary studies have suggested that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through targeting specific oncogenic pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

- Study on Antimicrobial Activity: A comprehensive evaluation showed that halogenated pyrrolidines significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, reinforcing the importance of substituents in enhancing bioactivity .

- Cytotoxicity Assays: In vitro assays indicated that certain pyrrolidine derivatives displayed low cytotoxicity while maintaining high efficacy against cancerous cells, suggesting a favorable therapeutic index for further development .

- Structure-Activity Relationship (SAR) Analysis: Research has pointed out that modifications in the chemical structure significantly influence biological activity, emphasizing the role of both chloro and methyl groups in enhancing antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-2-methylphenyl)pyrrolidine, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, nucleophilic substitution of a pyrrolidine derivative with 3-chloro-2-methylphenyl halides under basic conditions (e.g., NaOH in dichloromethane) is a common approach . Reaction efficiency is assessed via:

- Yield Optimization : Monitoring by thin-layer chromatography (TLC) or HPLC.

- Purity Analysis : NMR (e.g., H/C) for structural confirmation and HPLC (>99% purity) .

- Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ catalysts may enhance selectivity in analogous heterocyclic syntheses .

| Parameter | Typical Conditions | Characterization Tool |

|---|---|---|

| Reaction Solvent | Dichloromethane, THF | TLC, GC-MS |

| Base | NaOH, K₂CO₃ | pH monitoring |

| Purification | Column chromatography | HPLC, NMR |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm; aromatic protons at δ 6.8–7.4 ppm). C NMR confirms quaternary carbons and chloro-substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃ClN⁺ at m/z 194.07) .

- Infrared (IR) Spectroscopy : Detects C-Cl stretches (~550–650 cm⁻¹) and pyrrolidine ring vibrations .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies .

- Emergency Response : Immediate rinsing for spills (15 min eye/skin exposure) and access to SDS sheets .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement, especially for disordered chloro/methyl groups. Twinning detection (via PLATON) is critical for ambiguous diffraction patterns .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and bond-length/bond-angle outliers .

- Data Comparison : Benchmark against analogous structures (e.g., 3-(2-chlorophenyl)pyrrolidine HCl) to validate unit cell parameters .

Q. How does this compound compare pharmacologically to its structural analogs?

- Methodological Answer :

- SAR Studies : Compare binding affinity via receptor assays (e.g., NMDA receptor antagonism in phencyclidine analogs ).

- Metabolic Stability : Use microsomal incubation (e.g., liver microsomes) and LC-MS to assess CYP450-mediated degradation .

- Toxicity Profiling : MTT assays on cell lines to differentiate cytotoxicity from parent pyrrolidine derivatives .

Q. What strategies optimize reaction conditions for scaled synthesis?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-couplings) to reduce reaction time .

- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (>85%) .

| Condition | Traditional Method | Optimized Method |

|---|---|---|

| Time | 24–48 h | 2–4 h (microwave) |

| Catalyst | None | Fe₂O₃@SiO₂/In₂O₃ |

| Yield | 60–70% | 85–90% |

Q. How can researchers address contradictory biochemical activity data in receptor binding studies?

- Methodological Answer :

- Control Experiments : Use known ligands (e.g., PCP analogs ) as positive/negative controls.

- Dose-Response Curves : Repeat assays across multiple concentrations (n ≥ 3) to confirm IC₅₀ values .

- Computational Modeling : Dock the compound into receptor active sites (e.g., AutoDock Vina) to predict binding modes vs. experimental data .

特性

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEJQJIFRRQPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674428 | |

| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-09-1 | |

| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。